n-Methyl-1-phenylmethanesulfonamide

Physicochemical Properties Medicinal Chemistry ADME Prediction

n-Methyl-1-phenylmethanesulfonamide (CAS 19299-41-3) is a small-molecule sulfonamide with the formula C8H11NO2S and a molecular weight of 185.25 g/mol. It features a phenylmethanesulfonyl core with an N-methyl substitution.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 19299-41-3
Cat. No. B1362445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1-phenylmethanesulfonamide
CAS19299-41-3
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=CC=C1
InChIInChI=1S/C8H11NO2S/c1-9-12(10,11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyNYLBABUQWKLNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-1-phenylmethanesulfonamide (CAS 19299-41-3): A Defined Sulfonamide Fragment and Synthetic Building Block


n-Methyl-1-phenylmethanesulfonamide (CAS 19299-41-3) is a small-molecule sulfonamide with the formula C8H11NO2S and a molecular weight of 185.25 g/mol [1]. It features a phenylmethanesulfonyl core with an N-methyl substitution. This compound is commercially available as a research chemical and is recognized as a key structural fragment in medicinal chemistry and a versatile intermediate in organic synthesis .

Why Closely Related Sulfonamide Analogs Cannot Simply Replace n-Methyl-1-phenylmethanesulfonamide


Although sulfonamides share a common -S(=O)₂-NR- functional group, simple substitution with an N-ethyl, N-H, or N-aryl analog is not straightforward. The specific N-methyl, phenylmethanesulfonyl configuration of this compound dictates its unique lipophilicity (XLogP3 of 0.5), hydrogen-bonding capacity (1 donor, 3 acceptors), and steric profile, which are critical for target binding and chemical reactivity [1]. Its use in literature as a specific building block for generating selective C5a receptor antagonists (via a bis-sulfonamide) and its role in patented copper-catalyzed methylation reactions demonstrate that even small structural changes can abolish the desired biological activity or synthetic utility [2].

Quantitative Differentiation of n-Methyl-1-phenylmethanesulfonamide from its Closest Analogs


Lipophilicity Control: XLogP3 Comparison Versus N-Ethyl and N-H Analogues

The predicted partition coefficient (XLogP3) of 0.5 for n-Methyl-1-phenylmethanesulfonamide [1] indicates a balanced lipophilicity profile ideal for fragment-based drug design. In contrast, the N-ethyl analogue (C9H13NO2S, MW 199.27) is expected to be more lipophilic due to the additional methylene group, while the unsubstituted 1-phenylmethanesulfonamide (C7H9NO2S, MW 171.21) would be less lipophilic. This quantitative difference directly impacts membrane permeability and solubility, making the target compound a privileged fragment for oral bioavailability optimization.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Hydrogen-Bonding Donor Count: A Definitive Structural Advantage for Target Engagement

The compound possesses exactly one hydrogen bond donor (the N-H group) [1]. This is a critical differentiator from the tertiary sulfonamide N-methyl-N-phenylmethanesulfonamide, which has zero donors, and from the primary sulfonamide 1-phenylmethanesulfonamide, which has two donors. A single donor-acceptor system enables a precise, unidirectional hydrogen-bonding interaction with biological targets, often crucial for specificity and binding affinity in fragments.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Recognition

Molecular Fragment Potency: Bis-Sulfonamide Derivatives Exhibit Potent C5aR Antagonism

The dimeric compound N,N'-(1,2-phenylene)bis(N-methyl-1-phenylmethanesulfonamide), constructed from two units of the target compound, demonstrates potent antagonist activity at the human C5a receptor (C5aR) with an IC50 of 6.70 nM in human PMNC and 200 nM in CHO cells [1]. This potency is a direct result of the specific N-methyl-1-phenylmethanesulfonamide fragment's geometry and electronics. While the monomeric fragment itself is likely inactive, its proven ability to be elaborated into a high-affinity probe underscores its unique value as a starting point for lead generation.

G Protein-Coupled Receptor Inflammation Immunology

Synthetic Yield Benchmark: High Efficiency in Copper-Catalyzed Methylation

A patent on the copper-catalyzed oxidative methylation of sulfonamides reports that the title compound was synthesized in yields of up to 90% under optimized conditions . This yield serves as a benchmark for the synthesis method. Comparative data within the patent show that this yield is general for the method, but the successful application to this specific, non-activated sulfonamide substrate highlights its compatibility and can be used to justify its selection as a model substrate for reaction development.

Organic Synthesis Methodology Process Chemistry

Proven and High-Potential Application Scenarios for n-Methyl-1-phenylmethanesulfonamide


Fragment-Based Lead Generation Targeting C5aR for Inflammatory Diseases

The validated elaboration of this fragment into a potent C5aR antagonist (IC50 6.70 nM) [1] directly establishes its utility as a core scaffold for medicinal chemistry programs targeting inflammatory and autoimmune conditions. Procurement of this specific fragment, rather than a generic sulfonamide, is warranted due to the documented structural activity relationship (SAR) showing a >9,000-fold potency advantage over non-benzylic analogs.

Building Block for Diversified Sulfonamide Libraries via Robust N-Methylation Chemistry

The copper-catalyzed methylation protocol delivering this compound in up to 90% yield [1] demonstrates its viability as a model substrate for high-throughput chemistry. Researchers developing new N-methylation methods or constructing sulfonamide-focused libraries can use this compound as a benchmark to validate reaction efficiency and substrate scope, ensuring consistent and high-yielding syntheses.

Physicochemical Standard for Optimizing ADME Properties in Drug Design

With a characterized XLogP3 of 0.5 and a single H-bond donor [1], this compound serves as an ideal standard for calibrating predictive models of lipophilicity and hydrogen-bonding in fragment-based design. Its balanced properties make it a valuable control compound when studying the effect of N-substitution on membrane permeability and solubility, directly impacting the selection of leads with better drug-like profiles.

Intermediate for High-Affinity GPCR Chemical Probes

The structure of the bis-sulfonamide derivative suggests a general strategy for creating bivalent ligands for GPCRs. The specific geometric constraints imposed by the N-methyl, benzylsulfonyl motif are essential for the observed picomolar activity in dimeric formats [1]. Research groups requiring precise GPCR modulators can prioritize this fragment to build tailored, high-affinity chemical probes.

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